molecular formula C15H15NO6 B14181635 Benzamide, 2,4,6-trihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]- CAS No. 877207-37-9

Benzamide, 2,4,6-trihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-

Cat. No.: B14181635
CAS No.: 877207-37-9
M. Wt: 305.28 g/mol
InChI Key: OLBVNFUJJORBDV-UHFFFAOYSA-N
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Description

Benzamide, 2,4,6-trihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]- is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of multiple hydroxyl groups and a methoxyphenyl moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives, including Benzamide, 2,4,6-trihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-, can be achieved through direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

Industrial production of benzamide derivatives typically involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2,4,6-trihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]- undergoes various chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, leading to the formation of reduced derivatives.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones or other reduced forms. Substitution reactions can result in various substituted benzamide derivatives .

Scientific Research Applications

Benzamide, 2,4,6-trihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, 2,4,6-trihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]- involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity with enzymes and proteins. These interactions can modulate biological processes such as inflammation, oxidative stress, and microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-N-(2-methoxyphenyl)benzamide
  • 2-Hydroxy-N-(4-methoxyphenyl)benzamide
  • N-(4-Hydroxy-2-methoxyphenyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, it offers a broader range of chemical and biological activities, making it a versatile compound in research and industry .

Properties

CAS No.

877207-37-9

Molecular Formula

C15H15NO6

Molecular Weight

305.28 g/mol

IUPAC Name

2,4,6-trihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C15H15NO6/c1-22-13-4-8(2-3-10(13)18)7-16-15(21)14-11(19)5-9(17)6-12(14)20/h2-6,17-20H,7H2,1H3,(H,16,21)

InChI Key

OLBVNFUJJORBDV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNC(=O)C2=C(C=C(C=C2O)O)O)O

Origin of Product

United States

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